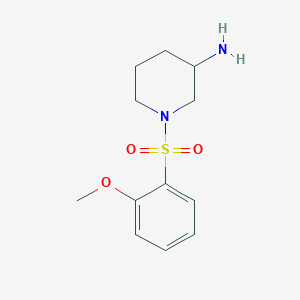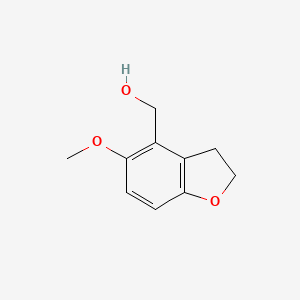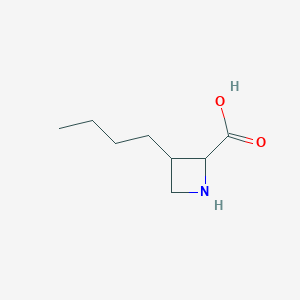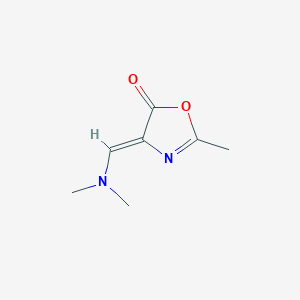
3,5-Dichloro-4-fluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is a halogenated phenacyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the phenyl ring, and a bromine atom on the acyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-4-fluorophenacyl bromide typically involves the bromination of 3,5-dichloro-4-fluoroacetophenone. One common method includes the following steps :
Bromination: 3,5-dichloro-4-fluoroacetophenone is dissolved in an appropriate solvent, such as acetic acid or chloroform.
Addition of Bromine: Bromine is added dropwise to the solution under controlled temperature conditions.
Reaction Completion: The reaction mixture is stirred until the bromination is complete, typically monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Safety measures are also implemented to handle the reactive bromine and other hazardous chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Aromatic Substitution: Products include nitro and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-fluorophenacyl bromide is utilized in various scientific research fields :
Chemistry: As a versatile intermediate in organic synthesis, it is used to prepare various fluorinated and chlorinated compounds.
Biology: It is employed in the synthesis of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-fluorophenacyl bromide involves its reactivity as an electrophile. The bromine atom on the acyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The chlorine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-fluoroacetophenone: A precursor in the synthesis of 3,5-Dichloro-4-fluorophenacyl bromide.
3,5-Dichloro-4-fluorobenzyl bromide: Another halogenated phenacyl bromide derivative with similar reactivity.
3,5-Dichloro-4-fluorophenylacetic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to the combination of chlorine, fluorine, and bromine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C8H4BrCl2FO |
|---|---|
Molekulargewicht |
285.92 g/mol |
IUPAC-Name |
2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
InChI-Schlüssel |
WJJUOEPNZSCSKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)

![Sodium 2',4',7'-triiodo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B12862321.png)

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)

![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)

